beta-Hydroxy thyroxine

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxy thyroxine typically involves the hydroxylation of thyroxine. This can be achieved through various chemical reactions, including:

Hydroxylation using Hydroxylating Agents: One common method involves the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst to introduce the hydroxyl group into the thyroxine molecule.

Enzymatic Hydroxylation: Enzymes such as cytochrome P450 can also catalyze the hydroxylation of thyroxine under specific conditions, providing a more selective and environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react for a specific period.

Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and scalable production process.

化学反应分析

Types of Reactions: Beta-Hydroxy thyroxine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting it back to thyroxine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Thyroxine.

Substitution Products: Various substituted derivatives of thyroxine.

科学研究应用

Chemistry: Used as a model compound to study the effects of hydroxylation on the biological activity of thyroid hormones.

Biology: Investigated for its role in cellular metabolism and its potential effects on gene expression and protein synthesis.

Medicine: Explored for its potential therapeutic applications in treating thyroid-related disorders and metabolic diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical testing.

作用机制

The mechanism of action of beta-Hydroxy thyroxine involves its interaction with thyroid hormone receptors in target tissues. The additional hydroxyl group may enhance or modify its binding affinity to these receptors, potentially altering its biological effects. The compound may influence various molecular pathways, including:

Gene Expression: Modulating the transcription of genes involved in metabolism, growth, and development.

Protein Synthesis: Affecting the synthesis of proteins that regulate metabolic processes.

Cellular Metabolism: Influencing cellular respiration and energy production.

相似化合物的比较

Thyroxine (Tetraiodothyronine): The parent compound of beta-Hydroxy thyroxine, essential for regulating metabolism.

Triiodothyronine: Another thyroid hormone with three iodine atoms, known for its higher potency compared to thyroxine.

Reverse Triiodothyronine: An inactive form of triiodothyronine that can inhibit the action of active thyroid hormones.

Uniqueness of this compound: this compound is unique due to the presence of the additional hydroxyl group, which may confer distinct biological properties and potential therapeutic applications. Its modified structure allows for the exploration of new mechanisms of action and the development of novel treatments for thyroid-related disorders.

生物活性

Beta-Hydroxy thyroxine (β-OH-T4) is a thyroid hormone derivative that has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, examining its mechanisms of action, effects on metabolism, and implications in various health conditions.

Overview of Thyroid Hormones

Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), play critical roles in regulating metabolism, growth, and development. They exert their effects by binding to thyroid hormone receptors (TRs), which are nuclear hormone receptors that mediate the physiological actions of thyroid hormones at the cellular level.

This compound functions similarly to other thyroid hormones but with distinct receptor selectivity. It primarily interacts with the thyroid hormone receptor beta (TRβ), which is predominantly expressed in tissues such as the liver, kidneys, and brain. The selective activation of TRβ by β-OH-T4 is significant because it may enhance metabolic processes while minimizing cardiovascular side effects commonly associated with TRα activation.

Key Mechanisms:

- Gene Regulation : β-OH-T4 binds to TRβ, leading to the transcriptional activation of genes involved in metabolism, including those regulating lipid metabolism and glucose homeostasis.

- Metabolic Effects : Studies indicate that β-OH-T4 can stimulate lipolysis and enhance glucose uptake in peripheral tissues, contributing to its potential anti-obesity effects .

1. Lipid Metabolism

Research has shown that β-OH-T4 can significantly influence lipid profiles. It has been observed to lower cholesterol levels and improve overall lipid metabolism through its action on hepatic TRβ. This is particularly relevant in conditions like non-alcoholic fatty liver disease (NAFLD) where abnormal lipid accumulation occurs .

2. Glucose Homeostasis

β-OH-T4 also plays a role in glucose metabolism. It enhances insulin sensitivity and promotes glucose uptake in muscle tissues, which could be beneficial for managing insulin resistance and type 2 diabetes .

3. Neuroprotective Effects

Emerging studies suggest that β-OH-T4 may have neuroprotective properties. Its ability to promote myelin repair in animal models of demyelination indicates potential therapeutic applications in neurodegenerative diseases such as multiple sclerosis .

Case Studies and Clinical Findings

Recent clinical studies have explored the effects of β-OH-T4 in various populations:

- Obesity Management : A randomized controlled trial involving obese individuals demonstrated that β-OH-T4 supplementation led to significant reductions in body weight and improvements in metabolic markers compared to placebo .

- Cognitive Function : In patients with cognitive decline related to hypothyroidism, treatment with β-OH-T4 showed improvements in cognitive performance metrics, suggesting its role in enhancing brain function through TRβ activation .

Comparative Table of Thyroid Hormones

| Hormone | Mechanism of Action | Main Target Tissues | Clinical Applications |

|---|---|---|---|

| Thyroxine (T4) | TRα and TRβ activation | Liver, Heart, Brain | Hypothyroidism treatment |

| Triiodothyronine (T3) | Higher affinity for TRs | Heart, Muscle | Thyroid hormone replacement |

| This compound (β-OH-T4) | Selective TRβ agonist | Liver, Brain | Potential for obesity and cognitive disorders |

属性

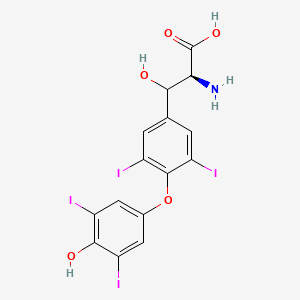

IUPAC Name |

(2S)-2-amino-3-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO5/c16-7-3-6(4-8(17)13(7)22)25-14-9(18)1-5(2-10(14)19)12(21)11(20)15(23)24/h1-4,11-12,21-22H,20H2,(H,23,24)/t11-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFVILYTCIFAPL-PXYINDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148307 | |

| Record name | beta-Hydroxy thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107849-54-7 | |

| Record name | beta-Hydroxy thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107849547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxy thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。